Dolasetron Mesylate

cardiac safety hERG QT prolongation

Researchers requiring a pure 5-HT₃ antagonist without off-target receptor interference often face limited options. Dolasetron mesylate provides selective 5-HT₃ binding (Kᵢ ~20 nM) with no detectable activity at 5-HT₄, D₂, muscarinic, or adrenergic receptors up to 10 μM. • 7.3-fold higher hERG IC₅₀ (5.95 μM) vs. ondansetron-reduced proarrhythmic risk • Rapid prodrug-to-hydrodolasetron conversion for consistent in vivo activity • ≥98% purity; monohydrate salt freely soluble in water (>30 mg/mL) Available from BenchChem with reliable global supply for in vitro/in vivo 5-HT₃ studies.

Molecular Formula C20H24N2O6S
Molecular Weight 420.5 g/mol
CAS No. 115956-13-3
Cat. No. B1670873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolasetron Mesylate
CAS115956-13-3
Synonyms1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1)
1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)-
1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate
Anzemet
dolasetron
dolasetron mesilate monohydrate
dolasetron mesylate
dolasetron mesylate monohydrate
indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
MDL 73,147EF
MDL 73147EF
MDL-73147EF
octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate
Molecular FormulaC20H24N2O6S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13?,14?;/m0./s1
InChIKeyPSGRLCOSIXJUAL-UMBGRREESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dolasetron Mesylate (CAS 115956-13-3): Baseline Pharmacological and Physicochemical Profile for Scientific Procurement Decisions


Dolasetron mesylate (Anzemet®) is a first-generation, pseudopelletierine-derived selective serotonin 5-HT₃ receptor antagonist indicated for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [1]. The compound functions as a prodrug, undergoing rapid reduction by the ubiquitous cytosolic enzyme carbonyl reductase to its principal active metabolite, hydrodolasetron (MDL 74,156), which bears a 5-HT₃ receptor binding affinity (Kᵢ) of approximately 20 nM in NG108-15 neuroblastoma × glioma cell membranes [2][3]. Unlike several in-class comparators, dolasetron and hydrodolasetron are pure 5-HT₃ antagonists devoid of secondary pharmacodynamic activity at 5-HT₄, dopamine D₂, muscarinic, or adrenergic receptors [1]. The mesylate salt, supplied as a monohydrate with molecular weight 438.50, is freely soluble in water (>30 mg/mL) and propylene glycol, slightly soluble in ethanol and normal saline, and formulated for both intravenous (20 mg/mL solution, pH 3.2–3.8) and oral tablet administration [4].

Why 5-HT₃ Antagonists Are Not Interchangeable: Dolasetron Mesylate Differentiation from Ondansetron, Granisetron, Palonosetron, and Tropisetron


Despite a shared primary mechanism of competitive 5-HT₃ receptor antagonism, the first- and second-generation agents within this class exhibit quantifiable and clinically meaningful divergence across receptor selectivity profiles, cardiac ion channel safety margins, pharmacokinetic elimination half-lives, oral bioavailability, and metabolic pathways [1]. Dolasetron mesylate is distinguished from ondansetron and tropisetron by its pure 5-HT₃ receptor pharmacology (no measurable 5-HT₄ or μ-opioid receptor cross-reactivity), from ondansetron by a >7-fold greater hERG K⁺ channel IC₅₀ (reduced proarrhythmic liability), and from palonosetron by its rapid prodrug-to-active-metabolite conversion kinetics and substantially lower acquisition cost in therapeutic equivalence scenarios [2][3][4]. These inter-agent differences preclude the assumption that any 5-HT₃ antagonist can simply substitute for another without altering the benefit–risk calculus in a given clinical or experimental protocol.

Dolasetron Mesylate Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Selection and Procurement


hERG Cardiac Potassium Channel Blockade: Dolasetron Exhibits a 7.3-Fold Higher IC₅₀ Than Ondansetron, Indicating a Superior Cardiac Repolarization Safety Margin

In a direct head-to-head patch-clamp electrophysiology study using cloned human cardiac hERG K⁺ channels, dolasetron demonstrated an IC₅₀ of 5.95 μM for hERG current blockade, compared with 0.81 μM for ondansetron—a 7.3-fold difference indicating substantially lower affinity for the cardiac potassium channel responsible for repolarization [1]. Granisetron registered an IC₅₀ of 3.73 μM, and the active metabolite hydrodolasetron (MDL 74,156) recorded 12.1 μM. The submicromolar hERG affinity of ondansetron underlies the QT interval prolongation clinically reported with that agent, whereas dolasetron's ~6 μM IC₅₀ places it above typical therapeutic plasma concentrations, providing a wider cardiac safety margin [1][2]. In a separate clinical QTc study, dolasetron 100 mg IV produced a maximum placebo-corrected QTcF prolongation of 14.1 ms (upper 95% CI: 16.1 ms), while a supratherapeutic 300 mg dose produced 36.6 ms (upper 95% CI: 38.6 ms), demonstrating dose-dependent but manageable QT effects [3].

cardiac safety hERG QT prolongation patch-clamp electrophysiology proarrhythmic risk

Pure 5-HT₃ Receptor Pharmacology: Dolasetron Lacks 5-HT₄ and μ-Opioid Cross-Reactivity Present in Ondansetron and Tropisetron

Comprehensive receptor profiling classifies granisetron, dolasetron, and its active metabolite hydrodolasetron as pure 5-HT₃ antagonists, whereas ondansetron and tropisetron are concurrently weak antagonists at the 5-HT₄ receptor [1]. Furthermore, ondansetron has been demonstrated to bind at additional serotonin receptor subtypes and at the opioid μ receptor, broadening its off-target interaction spectrum [1][2]. Dolasetron exhibits >200-fold selectivity for 5-HT₃ (Kᵢ = 20 nM) over 5-HT₁A, 5-HT₁B, 5-HT₂, dopamine D₂, α₁-, α₂-, β-adrenergic, M₁₋₅ muscarinic acetylcholine, and neurokinin-1 (NK₁) receptors, with IC₅₀ values exceeding 10 μM at all off-targets tested . The functional 5-HT₃ antagonism IC₅₀ of dolasetron is 3.8 nM in NG108-15 cells, confirming high potency at the intended target combined with a clean selectivity window [2].

receptor selectivity 5-HT4 off-target binding serotonin receptor subtypes pharmacological profiling

Reduced Rescue Antiemetic Requirement in Postoperative Nausea and Vomiting: Dolasetron 12.5 mg IV Achieves 40% Rescue Rate vs. 70% for Ondansetron 4 mg IV (P = 0.004)

In a prospective, randomized, double-blind, active-controlled trial enrolling 92 adult outpatient surgery patients with established PONV, dolasetron 12.5 mg IV demonstrated significantly superior antiemetic control compared with ondansetron 4 mg IV [1]. The proportion of patients requiring rescue antiemetic medication was 40% (18 of 45) in the dolasetron group versus 70% (33 of 47) in the ondansetron group (P < 0.004), representing a 30-percentage-point absolute reduction in rescue therapy need [1]. Consistent with the reduced rescue medication burden, the combined cost of study drug plus rescue antiemetics was 30% lower in the dolasetron arm, and dolasetron acquisition cost was approximately 40% less than ondansetron at the investigators' institution [1]. A separate randomized trial in cisplatin-treated patients confirmed that a single IV dose of dolasetron 100 mg achieved comparable complete response rates to three divided doses of ondansetron 8 mg (CR: 36.0% vs. 43.6%, no significant difference), supporting therapeutic equivalence with a simplified single-dose regimen [2].

postoperative nausea and vomiting rescue antiemetic PONV treatment clinical efficacy health economics

Extended Active Metabolite Half-Life: Hydrodolasetron t₁/₂ of 6.9–7.3 Hours Enables Once-Daily Dosing vs. Ondansetron t₁/₂ of 3.5–5.5 Hours Requiring More Frequent Administration

Dolasetron is a prodrug that undergoes rapid, ubiquitous carbonyl-reductase-mediated conversion to hydrodolasetron, the pharmacologically active species responsible for antiemetic efficacy [1]. The mean elimination half-life (t₁/₂) of hydrodolasetron in healthy volunteers ranges from 6.6 to 8.8 hours following IV administration of dolasetron mesylate (50–200 mg), with a consolidated cross-study mean of 6.9–7.3 hours, enabling once-daily dosing [1][2]. In contrast, ondansetron exhibits a mean elimination t₁/₂ of approximately 3.5–5.5 hours in healthy adults and ~4.0 hours in cancer patients, reflecting a 1.5- to 2-fold shorter duration of systemic exposure [3]. The oral bioavailability of dolasetron, calculated from hydrodolasetron plasma concentrations, is 76%, exceeding that of ondansetron (60–70%), granisetron (60%), and tropisetron (60%) [4]. Notably, the prodrug activation step relies on the ubiquitous non-CYP enzyme carbonyl reductase rather than polymorphically expressed cytochrome P450 isoforms, reducing pharmacokinetic variability attributable to CYP pharmacogenetics during the activation step [1].

pharmacokinetics elimination half-life once-daily dosing hydrodolasetron metabolic activation

Delayed CINV Control: Palonosetron Demonstrates Superiority Over Dolasetron in Delayed-Phase Emesis, Defining the Appropriate Indication Boundaries for Dolasetron Procurement

In a Phase III randomized, double-blind trial (N=592), single-dose palonosetron 0.25 mg IV was compared with single-dose dolasetron 100 mg IV for prevention of CINV following moderately emetogenic chemotherapy. Acute-phase (0–24 h) complete response (CR) rates were 63.0% for palonosetron 0.25 mg and 52.9% for dolasetron 100 mg, a 10.1-percentage-point numerical advantage that did not reach statistical superiority for the acute endpoint [1]. However, during the delayed phase (24–120 h post-chemotherapy), palonosetron demonstrated statistically significant superiority over dolasetron for CR, consistent with palonosetron's extended ~40-hour plasma half-life and allosteric 5-HT₃ receptor interactions [1][2]. A pooled analysis of Phase III studies confirmed that palonosetron is more effective than first-generation agents including dolasetron for controlling CINV in the delayed and overall post-chemotherapy periods [2]. Separately, a meta-analysis of four 5-HT₃ antagonists for acute chemotherapy-induced emesis revealed equivalence between ondansetron and dolasetron (n=3 direct comparison trials), indicating that in acute CINV settings, comparable first-generation agents may be selected based on cost or safety considerations rather than efficacy differences [3].

delayed CINV palonosetron moderately emetogenic chemotherapy complete response rate comparative efficacy

Polymorph Patent Estate: Nine Crystalline Forms of Dolasetron Mesylate Enable IP-Secure Procurement and Formulation-Specific Solid-State Characterization

Patent literature describes at least nine distinct crystalline polymorphic forms of dolasetron mesylate (Forms I through IX), each characterized by unique powder X-ray diffraction (PXRD) signatures, differential scanning calorimetry (DSC) profiles, and melting point ranges [1][2]. Form I (monohydrate), the commercially relevant form, exhibits distinguishing PXRD peaks at approximately 12.6°, 18.2°, and 19.6° ± 0.2° 2θ and a melting point of approximately 178 °C [2]. A separately disclosed novel polymorph of the monohydrate displays a melting point range of 160–170 °C with DSC thermal analysis peaks in the 434–437 K range [3]. The existence of a well-defined polymorphic landscape with patent-protected crystalline forms provides procurement stakeholders with solid-state identity verification tools and IP clearance pathways that may not exist for off-patent single-form competitors. The freely water-soluble nature of the mesylate salt (>30 mg/mL) combined with the crystalline monohydrate's room-temperature shipping stability further supports logistical feasibility in supply chains .

polymorphism crystalline forms solid-state characterization intellectual property formulation development

Dolasetron Mesylate Best-Fit Application Scenarios for Scientific and Industrial Procurement Decision-Making


Cardiac-Safety-Conscious Clinical Antiemetic Formulary Selection

Institution-level pharmacy and therapeutics committees evaluating antiemetic formularies for patient populations with elevated baseline QTc risk (e.g., patients on concurrent QT-prolonging chemotherapeutics, those with electrolyte disturbances, or inherited long QT syndrome) should prioritize dolasetron mesylate over ondansetron. The 7.3-fold higher hERG IC₅₀ (5.95 μM vs. 0.81 μM) and the lower clinical QTc prolongation signal at therapeutic doses (14.1 ms at 100 mg IV) provide a pharmacologically grounded cardiac safety advantage [1][2]. This differentiation is particularly salient in oncology infusion centers where high-throughput antiemetic administration occurs alongside cardiotoxic chemotherapy regimens.

Ambulatory Surgery Center PONV Management with Cost-Containment Objectives

Ambulatory surgery centers seeking to minimize rescue antiemetic utilization and associated nursing workload should select dolasetron 12.5 mg IV over ondansetron 4 mg IV for treatment of established PONV. The 30-percentage-point absolute reduction in rescue medication need (40% vs. 70%, P = 0.004), combined with approximately 40% lower drug acquisition cost and 30% lower total antiemetic expenditure, directly supports value-based procurement in high-volume day-surgery settings [3]. The once-daily oral dosing option for post-discharge continuation further streamlines perioperative antiemetic protocols.

Preclinical 5-HT₃ Receptor Pharmacology Research Requiring Clean Target Selectivity

Investigators conducting in vitro or in vivo studies of 5-HT₃ receptor function where off-target serotonergic, dopaminergic, or opioid receptor engagement would confound experimental interpretation should procure dolasetron mesylate rather than ondansetron or tropisetron. The pure 5-HT₃ pharmacology (no detectable 5-HT₄, D₂, α/β-adrenergic, muscarinic, or NK₁ activity at concentrations up to 10 μM) and the well-characterized active metabolite hydrodolasetron with an even cleaner cardiac ion channel profile (hERG IC₅₀ = 12.1 μM) make dolasetron the superior tool compound for mechanistic studies [4][5]. The availability of the active metabolite as a standalone reference standard (MDL 74,156) further enables pharmacokinetic-pharmacodynamic modeling experiments.

Generic Pharmaceutical Development Leveraging Polymorph Patent Landscape

Pharmaceutical development organizations pursuing ANDA filings or 505(b)(2) applications for dolasetron mesylate products benefit from the extensively characterized polymorphic landscape encompassing at least nine crystalline forms with patent-disclosed PXRD, DSC, and melting point signatures [6][7]. The availability of Form I monohydrate as the commercially established reference polymorph, alongside novel forms with distinct solid-state properties, provides a robust framework for polymorph-specific bioequivalence bridging, solid-state stability optimization, and IP clearance strategies. The compound's high aqueous solubility (>30 mg/mL) and room-temperature solid-state stability simplify API handling and formulation development relative to less soluble 5-HT₃ antagonist salts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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